Vallaroside

Description

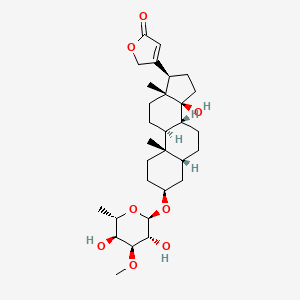

Structure

3D Structure

Properties

CAS No. |

4477-75-2 |

|---|---|

Molecular Formula |

C30H46O8 |

Molecular Weight |

534.7 g/mol |

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18+,19-,20+,21-,22+,24-,25+,26-,27-,28-,29+,30-/m0/s1 |

InChI Key |

VPUNMTHWNSJUOG-LMYROWQCSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Vallaroside: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vallaroside, a cardenolide glycoside, has been identified as a constituent of Vallaris glabra (Apocynaceae). This technical guide provides a comprehensive overview of the natural source of this compound, a detailed protocol for its isolation and purification, and a summary of its reported biological activities. The methodologies for extraction, chromatographic separation, and purification are presented to enable replication and further investigation. Additionally, this document includes spectroscopic data for the characterization of this compound and discusses its cytotoxic effects on cancer cell lines, offering insights into its potential as a therapeutic agent.

Natural Source

The primary natural source of this compound is the plant Vallaris glabra, a member of the Apocynaceae family. Specifically, this compound has been isolated from the leaves of this plant. Vallaris glabra is known to produce a variety of cardenolide glycosides, of which this compound is a known constituent.

Isolation and Purification of this compound

The isolation of this compound from the leaves of Vallaris glabra involves a multi-step process of extraction and chromatography. The following protocol is a synthesis of established methods for the isolation of cardiac glycosides from this plant source.

Plant Material and Extraction

Fresh leaves of Vallaris glabra are collected and air-dried. The dried leaves are then ground into a fine powder. The powdered plant material is sequentially extracted with solvents of increasing polarity to separate compounds based on their solubility. A common extraction procedure involves the use of dichloromethane (CH2Cl2) followed by methanol (MeOH). This initial extraction yields crude extracts containing a mixture of compounds, including this compound.

Chromatographic Purification

The crude methanolic and dichloromethane extracts are combined and subjected to a series of chromatographic techniques to isolate this compound.

2.2.1. Silica Gel Column Chromatography

The combined crude extract is first fractionated using silica gel column chromatography. A step-gradient of solvents with increasing polarity is used to elute different fractions. A typical solvent system starts with a non-polar solvent like n-hexane and gradually introduces a more polar solvent such as ethyl acetate, followed by methanol. The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

2.2.2. Sephadex LH-20 Column Chromatography

Fractions enriched with this compound from the silica gel column are further purified using a Sephadex LH-20 column. This size-exclusion chromatography helps to separate compounds based on their molecular size. A suitable solvent system for this step is often a mixture of methanol and water.

2.2.3. Final Purification by Preparative HPLC

For obtaining highly pure this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is recommended. A C18 reversed-phase column is typically used with a gradient of water and acetonitrile or methanol as the mobile phase.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Structural Characterization Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

| Parameter | Value |

| Molecular Formula | C30H46O8 |

| Molecular Weight | 534.68 g/mol |

Table 1: Physicochemical Properties of this compound

| Technique | Description |

| ¹H NMR | Provides information on the chemical environment of hydrogen atoms. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| HR-ESI-MS | Determines the exact mass and elemental composition. |

Table 2: Spectroscopic Data for this compound Characterization

Detailed, assigned ¹H and ¹³C NMR data and HR-ESI-MS spectra would be presented here in a full technical guide. The current search did not yield a complete, publicly available dataset.

Biological Activity and Signaling Pathways

This compound belongs to the class of cardiac glycosides, which are known for their effects on cardiac muscle. Recent studies have also highlighted their potential as anticancer agents. While specific studies on the cytotoxic effects of this compound are limited, related cardiac glycosides isolated from Vallaris glabra have demonstrated potent cytotoxic activity against various human cancer cell lines, including cervix adenocarcinoma, lung carcinoma, and colorectal adenocarcinoma cell lines.[1]

The general mechanism of action for the anticancer activity of cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular calcium, which can trigger a cascade of events leading to apoptosis (programmed cell death). The induction of apoptosis by cardiac glycosides can occur through various signaling pathways.

The following diagram depicts a generalized signaling pathway for apoptosis that can be triggered by cellular stress, such as that induced by cytotoxic compounds.

References

Vallaroside: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vallaroside is a naturally occurring cardiac glycoside isolated from plants of the Vallaris genus, notably Vallaris solanacea.[1][2] Like other cardiac glycosides, it is characterized by a steroidal nucleus, a lactone ring, and a sugar moiety. These compounds are of significant interest to the scientific community due to their potent biological activities, including cardiotonic and, more recently discovered, anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound and its plant source extracts. It also includes detailed experimental protocols and visual representations of relevant biological pathways and experimental workflows.

Chemical Structure and Properties

This compound is a cardenolide, a type of steroid with a characteristic five-membered lactone ring. The sugar moiety attached to the steroid core plays a crucial role in its solubility and pharmacokinetic properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecadehydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | PubChem[3] |

| Molecular Formula | C30H46O8 | PubChem[3] |

| Molecular Weight | 534.7 g/mol (Computed) | PubChem[3] |

| CAS Number | 4477-75-2 | PubChem[3] |

| Topological Polar Surface Area | 115 Ų (Computed) | PubChem[3] |

| Hydrogen Bond Donor Count | 3 (Computed) | PubChem[3] |

| Hydrogen Bond Acceptor Count | 8 (Computed) | PubChem[3] |

| Rotatable Bond Count | 4 (Computed) | PubChem[3] |

| XLogP3 | 2.1 (Computed) | PubChem[3] |

Note: The quantitative physical properties listed are computed and not from experimental data.

Biological Activity

The biological activity of this compound is primarily attributed to its nature as a cardiac glycoside. The extracts of its source plant, Vallaris solanacea, have been investigated for various pharmacological effects.

Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary molecular target of cardiac glycosides is the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[4] Inhibition of this pump by this compound leads to an increase in intracellular sodium concentration. This, in turn, affects the function of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium levels.[4][5] In cardiac muscle, this increase in intracellular calcium enhances contractility. In other cell types, particularly cancer cells, this disruption of ion homeostasis can trigger signaling pathways leading to apoptosis.[4][6]

Cytotoxicity of Vallaris solanacea Extracts

Several studies have demonstrated the cytotoxic effects of extracts from Vallaris solanacea. This activity is likely due to the presence of cardiac glycosides like this compound.

Table 2: Cytotoxic Activity of Vallaris solanacea Extracts

| Extract Type | Assay | Test Organism/Cell Line | Results | Reference |

| Ethanolic extract of leaves and stem | Brine Shrimp Lethality Assay | Artemia salina (brine shrimp) | LC50: 80 µg/ml | [7] |

| Chloroform extract of leaves | Brine Shrimp Lethality Assay | Artemia salina (brine shrimp) | 75.7% mortality at 200 µg/ml | [6] |

| Hexane extract of leaves | Brine Shrimp Lethality Assay | Artemia salina (brine shrimp) | 65% mortality at 200 µg/ml | [6] |

Experimental Protocols

Isolation of Cardiac Glycosides from Plant Material (General Protocol)

-

Plant Material Collection and Preparation : Collect fresh aerial parts of Vallaris solanacea. The plant material should be washed, shade-dried, and then coarsely powdered.[8]

-

Extraction : The powdered plant material is subjected to sequential Soxhlet extraction with solvents of increasing polarity, such as petroleum ether, chloroform, and methanol.[8]

-

Fractionation : The methanol extract, which is expected to contain the glycosides, is then concentrated under reduced pressure. The residue is suspended in water and partitioned successively with different organic solvents like ethyl acetate and n-butanol.

-

Chromatographic Purification : The fractions showing potential cardiac glycoside presence (based on preliminary chemical tests like the Liebermann-Burchard test) are subjected to column chromatography over silica gel. The column is eluted with a gradient of chloroform and methanol.

-

Further Purification : Fractions containing the target compounds are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure glycoside.

-

Structure Elucidation : The structure of the isolated compound is then determined using spectroscopic methods such as 1H-NMR, 13C-NMR, and Mass Spectrometry.

Brine Shrimp Lethality Assay

This assay is a simple and effective method for the preliminary assessment of cytotoxicity of plant extracts.[7][9]

-

Hatching of Brine Shrimp Eggs : Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant aeration and illumination for 24-48 hours.

-

Preparation of Test Solutions : Prepare a stock solution of the plant extract in a suitable solvent (e.g., DMSO or ethanol). From this stock, prepare serial dilutions to obtain a range of concentrations to be tested.

-

Assay Procedure :

-

Add a specific volume of each extract dilution to vials containing a known volume of artificial seawater.

-

To each vial, add a specific number of brine shrimp nauplii (larvae), typically 10-15.

-

A control group with the solvent and a positive control with a known cytotoxic agent (e.g., potassium dichromate) should be included.

-

Incubate the vials for 24 hours under illumination.

-

-

Data Analysis : After 24 hours, count the number of surviving nauplii in each vial. The percentage of mortality is calculated, and the LC50 (lethal concentration for 50% of the population) is determined using probit analysis.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]

-

Cell Seeding : Seed the desired cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of this compound or the plant extract for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

-

MTT Incubation : After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the control. The IC50 (inhibitory concentration for 50% of cell growth) can be determined from the dose-response curve.

Signaling Pathways

The inhibition of Na+/K+-ATPase by this compound triggers a cascade of intracellular events that can ultimately lead to apoptosis, particularly in cancer cells.

Conclusion

This compound, a cardiac glycoside from Vallaris solanacea, demonstrates significant biological activity, primarily through the inhibition of the Na+/K+-ATPase pump. This mechanism not only explains its traditional use as a cardiotonic agent but also underlies its potential as a cytotoxic and anticancer compound. While further research is needed to fully characterize its physicochemical properties and to establish specific protocols for its isolation and therapeutic use, the existing data on Vallaris solanacea extracts highlight the potential of this compound as a lead compound for drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in the fields of natural product chemistry, pharmacology, and oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C30H46O8 | CID 199590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Na/K Pump and Beyond: Na/K-ATPase as a Modulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Na+/K+-ATPase: A potential therapeutic target in cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.5.2. Brine shrimp lethality assay (BSLT) [bio-protocol.org]

- 8. whitesscience.com [whitesscience.com]

- 9. 2.3. Cytotoxicity test (Brine shrimp lethality assay) [bio-protocol.org]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Biological Activities of Vallaroside: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vallaroside, a cardiac glycoside, has garnered interest within the scientific community for its potential therapeutic applications, particularly in oncology and cardiology. As with other members of the cardiac glycoside family, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular electrochemical gradients. This inhibition triggers a cascade of downstream signaling events, leading to a range of biological activities, including potent cytotoxic effects against cancer cells and cardiotonic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its anticancer potential. We will delve into the experimental methodologies used to assess its effects, present available quantitative data, and delineate the key signaling pathways implicated in its mechanism of action.

Introduction

Cardiac glycosides are a class of naturally occurring steroid-like compounds that have been used for centuries in traditional medicine. Their most well-known therapeutic use is in the treatment of heart failure and certain cardiac arrhythmias. However, a growing body of evidence suggests that these compounds also possess significant anticancer properties. This compound, a member of this family, is now being investigated for its potential as a novel therapeutic agent. This guide aims to provide researchers and drug development professionals with a detailed understanding of the biological activities of this compound, the experimental protocols to evaluate them, and the molecular pathways it modulates.

Anticancer Activity of this compound

The anticancer effects of cardiac glycosides, including by extension this compound, are primarily attributed to their ability to induce apoptosis, a form of programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response.

Cytotoxicity Screening

The initial step in evaluating the anticancer potential of this compound is to determine its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines (Hypothetical Data)

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 50 |

| MCF-7 | Breast Cancer | 75 |

| A549 | Lung Cancer | 120 |

| PC-3 | Prostate Cancer | 90 |

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only, as specific experimental data for this compound was not available in the public domain at the time of this writing. These values are representative of the typical potency range observed for other cardiac glycosides.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of a compound.[1][2][3]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., from 0.1 nM to 10 µM) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]

-

Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Induction of Apoptosis by this compound

A key mechanism of the anticancer activity of cardiac glycosides is the induction of apoptosis. Several experimental techniques can be employed to confirm and quantify apoptosis in this compound-treated cells.

Annexin V-PI Apoptosis Assay

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[4][5][6][7] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocol: Annexin V-PI Staining

-

Cell Treatment: Treat cancer cells with this compound at a concentration around its IC50 value for a predetermined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results will distinguish between live cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).[4]

Logical Flow of Apoptosis Detection by Annexin V-PI Staining

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. broadpharm.com [broadpharm.com]

- 3. researchhub.com [researchhub.com]

- 4. bu.edu [bu.edu]

- 5. Valproic acid inhibits the growth of HeLa cervical cancer cells via caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Steady-state kinetic analysis of the Na+/K+-ATPase. The inhibition by potassium and magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]

Vallaroside: A Technical Whitepaper on its Discovery, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vallaroside is a naturally occurring cardiac glycoside, a class of compounds known for their significant effects on heart muscle contractility.[1] Isolated from the plant Vallaris solanacea, a member of the Apocynaceae family, this compound is of increasing interest to the scientific community for its potential therapeutic applications.[2][3] This technical guide provides a comprehensive overview of the discovery, chemical properties, and known biological activities of this compound, with a focus on its potential as a cytotoxic agent. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Discovery and Source

This compound is a secondary metabolite found in the seeds and leaves of Vallaris solanacea, a climbing shrub native to South and Southeast Asia.[2][3] This plant has a history of use in traditional medicine for treating skin infections and other ailments.[3] The isolation of this compound is part of broader phytochemical investigations into the constituents of Vallaris solanacea, which have revealed a rich profile of cardiac glycosides, including solanoside and vallarosolanoside.[2]

Physicochemical Properties

This compound is a cardenolide, a type of steroid with a characteristic five-membered lactone ring attached at the C-17 position.[4] Its chemical structure has been elucidated using spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C30H46O8 | [4] |

| Molecular Weight | 534.7 g/mol | [4] |

| IUPAC Name | 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | [4] |

| CAS Number | 4477-75-2 | [4] |

Experimental Protocols

Isolation and Purification of this compound

Workflow for the Isolation of this compound

Caption: A generalized workflow for the isolation and purification of this compound.

-

Extraction: The dried and powdered plant material (seeds or leaves of Vallaris solanacea) is subjected to exhaustive extraction using a Soxhlet apparatus with a suitable solvent such as ethanol or methanol.

-

Fractionation: The resulting crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning to separate compounds based on their polarity. This typically involves sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to yield a glycoside-rich fraction.

-

Chromatographic Purification: The glycoside-rich fraction is further purified using column chromatography. Silica gel is a common stationary phase, and elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol.

-

Further Purification: Fractions containing compounds with similar TLC profiles to known cardiac glycosides are collected and may be subjected to further chromatographic steps, such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

Structural Characterization

The chemical structure of this compound is determined using a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to elucidate the complete chemical structure, including the stereochemistry of the steroidal backbone and the sugar moiety.

Biological Activity and Mechanism of Action

Cytotoxic Activity

While specific quantitative data for the cytotoxic activity of pure this compound is limited in publicly accessible literature, related cardiac glycosides isolated from Vallaris solanacea have demonstrated potent cytotoxic effects against various cancer cell lines. This suggests that this compound is also likely to possess significant cytotoxic properties.

| Compound | Cell Line | Activity | IC50 (µM) |

| Cardiac Glycoside from V. solanacea | A549 (Human Lung Carcinoma) | Growth Inhibition | 0.03 ± 0.02 |

| Ethanolic Extract of V. solanacea | Brine Shrimp | Cytotoxicity | LC50 = 80 µg/mL |

Note: The IC50 value for the cardiac glycoside from V. solanacea was reported for a related compound, not specifically this compound. The LC50 for the ethanolic extract represents the activity of a mixture of compounds.

Mechanism of Action: Na+/K+-ATPase Inhibition

The primary mechanism of action for cardiac glycosides, including presumably this compound, is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane.[1]

Signaling Pathway of Na+/K+-ATPase Inhibition by this compound

Caption: Inhibition of Na+/K+-ATPase by this compound and its downstream effects.

Inhibition of the Na+/K+-ATPase pump by this compound leads to an increase in intracellular sodium concentration. This, in turn, alters the activity of the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium. The elevated intracellular calcium levels can trigger a cascade of downstream signaling events.

Potential Downstream Signaling Pathways

The disruption of ion homeostasis caused by Na+/K+-ATPase inhibition can modulate various signaling pathways implicated in cell growth, proliferation, and apoptosis. While specific studies on this compound are lacking, research on other cardiac glycosides suggests potential involvement of the following pathways:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Cardiac glycosides have been shown to activate components of the MAPK pathway, which can lead to either cell survival or apoptosis depending on the cellular context.

-

PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell survival and proliferation. Some cardiac glycosides have been found to inhibit PI3K/Akt signaling, thereby promoting apoptosis in cancer cells.

Potential Signaling Pathways Modulated by this compound

Caption: Potential downstream signaling pathways affected by this compound.

Future Directions and Conclusion

This compound, a cardiac glycoside from Vallaris solanacea, represents a promising natural product with potential therapeutic applications, particularly in oncology. The potent cytotoxicity exhibited by related compounds from the same plant suggests that this compound warrants further investigation.

Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the specific IC50 and EC50 values of pure this compound against a panel of cancer cell lines.

-

Detailed Mechanistic Studies: Elucidating the precise downstream signaling pathways modulated by this compound to understand its mode of cytotoxic action.

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in preclinical animal models.

-

Development of Detailed Protocols: Establishing and publishing a standardized and detailed protocol for the isolation and purification of this compound to facilitate further research.

References

Vallaroside's Mechanism of Action: A Technical Guide to a Hypothesized Core

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the hypothesized mechanism of action of Vallaroside, a cardiac glycoside with demonstrated cytotoxic and apoptosis-inducing properties. The information presented herein is a synthesis of available preclinical data, aimed at providing a foundational understanding for researchers and professionals in the field of drug development.

Core Hypothesis: Inhibition of Na+/K+-ATPase

The central hypothesis for this compound's mechanism of action is its function as a cardiac glycoside, which are known inhibitors of the Na+/K+-ATPase pump.[1][2] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump by this compound is proposed to be the primary event that triggers a cascade of downstream signaling pathways, ultimately leading to apoptosis in cancer cells.

Cardiac glycosides, as a class, are recognized for their inhibitory effects on Na+/K+-ATPase, leading to their historical use in treating cardiac conditions.[1] More recently, their potent anti-cancer activities have become a focus of research.[2] this compound, isolated from plants of the Vallaris genus, fits within this class of compounds.[3]

Downstream Signaling Cascades

Inhibition of the Na+/K+-ATPase by this compound is hypothesized to initiate a series of intracellular events, culminating in programmed cell death.

This compound has been shown to be a potent inducer of apoptosis. Extracts of Vallaris glabra, containing this compound, have been observed to induce apoptosis in MDA-MB-231 breast cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] This dual-pathway activation involves the initiation of caspase-8 and caspase-9, which in turn activate the executioner caspase-3.[4]

A significant aspect of this compound's anticancer potential is its ability to overcome resistance to TNF-related apoptosis-inducing ligand (TRAIL) in cancer cells.[5][6] TRAIL is a promising anti-cancer agent due to its ability to selectively induce apoptosis in transformed cells. However, many cancers develop resistance to TRAIL-mediated apoptosis. This compound has demonstrated potent activity in sensitizing TRAIL-resistant human gastric adenocarcinoma (AGS) cells to apoptosis.[5][7] This suggests that this compound may modulate key components of the TRAIL signaling pathway, although the precise molecular targets remain to be fully elucidated.

While direct evidence for this compound's effect on the Hedgehog (Hh) signaling pathway is pending, a related cardiac glycoside, acoschimperoside P, isolated from Vallaris glabra, has been shown to inhibit this pathway.[8] The Hh pathway is a critical regulator of cell growth and differentiation, and its aberrant activation is implicated in several cancers. The inhibitory action of a structurally similar compound suggests that this compound might also exert its anti-proliferative effects, at least in part, through the modulation of the Hh/GLI1 signaling cascade.[4][8]

Quantitative Data Summary

The following tables summarize the available quantitative data on the cytotoxic activity of this compound against various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Carcinoma | 6.5 | [5] |

| SW480 | Colon Carcinoma | 26.3 | [5] |

| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | 7.83 ± 0.83 | [9] |

| HeLa | Cervical Carcinoma | 7.00 ± 3.15 | [9] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

This non-clonogenic assay is used to determine the cytotoxic and/or cytostatic effects of a compound on cultured cells.

-

Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24-72 hours).

-

Fluorescein Diacetate (FDA) Staining: The culture medium is removed, and the cells are washed with a balanced salt solution. A solution of FDA (10 µg/mL in a physiological buffer) is added to each well. FDA is a non-fluorescent substrate that is hydrolyzed by esterases in viable cells to produce fluorescein, a fluorescent compound.

-

Fluorescence Measurement: After a short incubation period (e.g., 30-60 minutes) at 37°C, the fluorescence is measured using a fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

-

Data Analysis: The fluorescence intensity is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[7]

This assay quantifies the activity of specific caspases, which are key mediators of apoptosis.

-

Cell Lysis: Cells treated with this compound and control cells are harvested and lysed to release intracellular proteins, including caspases.

-

Substrate Addition: The cell lysate is incubated with a specific colorimetric substrate for the caspase of interest (e.g., IETD-pNA for caspase-8, LEHD-pNA for caspase-9, DEVD-pNA for caspase-3). The substrate consists of a short peptide sequence recognized by the specific caspase, conjugated to a chromophore, p-nitroaniline (pNA).

-

Cleavage and Color Development: Active caspases in the lysate cleave the peptide substrate, releasing the pNA chromophore, which produces a yellow color.

-

Spectrophotometric Measurement: The absorbance of the yellow product is measured using a spectrophotometer at a wavelength of 405 nm.

-

Data Analysis: The increase in absorbance is proportional to the caspase activity in the sample. The fold-increase in caspase activity in treated cells is calculated relative to the untreated control cells.[4]

Visualizations

The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow.

Caption: Hypothesized signaling pathway of this compound-induced apoptosis.

References

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. jddtonline.info [jddtonline.info]

- 3. phcogj.com [phcogj.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Vallaroside: A Comprehensive Technical Review of its Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vallaroside, a naturally occurring cardenolide glycoside, has garnered interest within the scientific community for its potential therapeutic applications. As a member of the cardiac glycoside family, its primary mechanism of action is associated with the inhibition of the Na+/K+-ATPase pump, a critical enzyme in cellular function. This comprehensive technical guide provides a detailed overview of the current literature on this compound, covering its synthesis, chemical and physical properties, and biological activities, with a focus on its cytotoxic and cardiotonic effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a steroid derivative characterized by a glycosidic linkage. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₆O₈ | [1] |

| Molecular Weight | 534.7 g/mol | [1] |

| CAS Number | 4477-75-2 | [1] |

| Chemical Name | 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | [1] |

Synthesis of this compound

A common strategy for the synthesis of cardenolide glycosides is the Koenigs-Knorr method. This procedure involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt, to form the glycosidic bond.

A generalized workflow for the synthesis of a cardenolide glycoside like this compound is depicted below:

Biological Activities

Cardiotonic Activity

As a cardiac glycoside, this compound is expected to exhibit cardiotonic activity by inhibiting the Na+/K+-ATPase pump in myocardial cells. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger. The elevated intracellular calcium enhances the force of myocardial contraction.

The general signaling pathway for the cardiotonic effect of cardiac glycosides is illustrated below:

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of cardiac glycosides against various cancer cell lines. While specific IC₅₀ values for this compound against a comprehensive panel of cancer cell lines are not yet widely published, preliminary studies on extracts of Vallaris solanacea containing this compound have shown cytotoxic effects. For instance, an ethanolic extract of the leaves and stem of Vallaris solanacea demonstrated significant activity against brine shrimp nauplii, with a lethal concentration 50 (LC₅₀) of 80 µg/ml.[1]

The proposed mechanism for the anticancer activity of cardiac glycosides, including potentially this compound, involves the induction of apoptosis. Inhibition of the Na+/K+-ATPase pump can disrupt cellular ion homeostasis, leading to a cascade of events that trigger programmed cell death.

A simplified representation of the potential apoptotic pathway induced by this compound is shown below:

Experimental Protocols

Isolation of this compound from Vallaris solanacea

A general procedure for the isolation of cardiac glycosides from plant material involves extraction with a suitable solvent followed by chromatographic separation.

Protocol:

-

Plant Material Collection and Preparation: Collect fresh leaves of Vallaris solanacea. Dry the leaves in the shade and then grind them into a fine powder.

-

Extraction: Macerate the powdered leaves with ethanol at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Fractionation: Subject the crude extract to column chromatography over silica gel. Elute the column with a gradient of chloroform and methanol.

-

Purification: Monitor the fractions using thin-layer chromatography (TLC). Combine the fractions containing this compound and further purify them using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

The workflow for the isolation and purification of this compound is as follows:

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

The workflow for the MTT assay is outlined below:

Conclusion

This compound presents a promising natural product with potential for development as a therapeutic agent, particularly in the fields of cardiology and oncology. Its activity as a cardiac glycoside is well-established in principle, and emerging evidence suggests significant cytotoxic properties. Further research is warranted to fully elucidate its synthesis, delineate its specific mechanisms of action in different cell types, and establish a comprehensive profile of its biological activities. The information and protocols provided in this guide are intended to facilitate these future investigations and accelerate the translation of this promising natural compound into clinical applications.

References

Therapeutic Potential of Vallaroside: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the therapeutic potential of Vallaroside, a cardiac glycoside with emerging interest in oncology. This document details its mechanism of action, potential signaling pathways, and relevant experimental protocols to support further research and development in this area.

Introduction to this compound

This compound is a naturally occurring cardiac glycoside.[1] Like other members of its class, its fundamental mechanism of action involves the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion gradients.[1][2][3][4] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels.[2][3][5] While traditionally known for their effects on cardiac muscle, cardiac glycosides are increasingly being investigated for their potential as anti-cancer agents.[1]

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C30H46O8 |

| Molecular Weight | 534.7 g/mol |

| IUPAC Name | 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

Source: PubChem CID 199590[6]

Anti-Cancer Potential and Cytotoxicity

Table 1: Illustrative IC50 Values of Related Compounds Against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound 1 (Oleoyl Hybrid) | HTB-26 (Breast Cancer) | 10 - 50 |

| Compound 1 (Oleoyl Hybrid) | PC-3 (Prostate Cancer) | 10 - 50 |

| Compound 1 (Oleoyl Hybrid) | HepG2 (Hepatocellular Carcinoma) | 10 - 50 |

| Compound 2 (Oleoyl Hybrid) | HCT116 (Colorectal Cancer) | 0.34 |

| Berberine | HeLa (Cervical Cancer) | 12.08 |

| Macranthine | HeLa (Cervical Cancer) | 24.16 |

| Avarol | HeLa (Cervical Cancer) | 10.22 µg/mL |

| Avarol | LS174 (Colon Adenocarcinoma) | >10.22 µg/mL |

| Avarol | A549 (Non-small-cell lung carcinoma) | >10.22 µg/mL |

Note: The IC50 values presented are for compounds structurally related or belonging to similar classes as this compound and are intended for illustrative purposes only. Specific IC50 values for this compound are not available in the provided search results.[1][7][8]

Proposed Signaling Pathways in Cancer Therapy

The anti-cancer effects of cardiac glycosides are believed to be mediated through the modulation of various signaling pathways, leading to apoptosis and inhibition of cell proliferation.

PI3K/Akt/mTOR Pathway

A key pathway implicated in cancer cell survival and proliferation is the PI3K/Akt/mTOR pathway.[2][5][9][10] Inhibition of this pathway is a common mechanism for many anti-cancer agents. It is hypothesized that this compound may exert its therapeutic effects by downregulating the phosphorylation of key components in this pathway, such as Akt and mTOR.[9] This would lead to a cascade of events culminating in decreased cell growth and survival.

Caption: Proposed inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.

Induction of Apoptosis via Bcl-2 Family Proteins

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. The Bcl-2 family of proteins, which includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax, are key regulators of this process.[11][12][13] A high Bax/Bcl-2 ratio is indicative of apoptosis induction. It is plausible that this compound could modulate the expression of these proteins, leading to an increase in the Bax/Bcl-2 ratio and subsequently triggering apoptosis in cancer cells.

Caption: Proposed mechanism of this compound-induced apoptosis via Bcl-2 family modulation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to investigating the therapeutic potential of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.[14][15][16]

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cancer cells with various concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways (e.g., p-Akt, Akt, Bcl-2, Bax) following this compound treatment.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells and determine the protein concentration.

-

SDS-PAGE: Separate the protein lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

In Vivo Antitumor Activity (Xenograft Model)

Animal models are crucial for evaluating the in vivo efficacy of potential anti-cancer agents.[17][18][19]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line

-

This compound formulation for in vivo administration

-

Calipers

Procedure:

-

Tumor Inoculation: Subcutaneously inject cancer cells into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) to the treatment group and a vehicle to the control group for a specified duration.

-

Tumor Measurement: Measure the tumor volume using calipers every few days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the control and treatment groups to assess the anti-tumor efficacy of this compound.

Conclusion and Future Directions

This compound, as a cardiac glycoside, holds promise as a potential therapeutic agent for cancer. Its mechanism of action, likely involving the inhibition of the Na+/K+-ATPase pump and modulation of critical signaling pathways such as PI3K/Akt/mTOR, warrants further investigation. The experimental protocols outlined in this guide provide a framework for future studies aimed at elucidating the specific anti-cancer effects of this compound. Future research should focus on determining the IC50 values of this compound in a wide range of cancer cell lines, conducting in vivo studies to confirm its anti-tumor efficacy and safety profile, and performing detailed molecular analyses to fully characterize its mechanism of action. These efforts will be crucial in advancing this compound from a compound of interest to a potential clinical candidate for cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. Salidroside induces apoptosis and autophagy in human colorectal cancer cells through inhibition of PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The BCL2/BAX/ROS pathway is involved in the inhibitory effect of astragaloside IV on pyroptosis in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Effect of Vitamin C on Apoptosis and Bax/Bcl-2 Proteins Ratio in Peripheral Blood Lymphocytes of Patients during Cardiac Interventional Procedures [jbpe.sums.ac.ir]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. criver.com [criver.com]

- 18. public.pensoft.net [public.pensoft.net]

- 19. news.cuanschutz.edu [news.cuanschutz.edu]

Vallaroside: A Potential Cardiac Glycoside for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vallaroside, a cardenolide glycoside isolated from Vallaris solanacea, presents a compelling case for investigation as a potential therapeutic agent. As a member of the cardiac glycoside family, its mechanism of action is anticipated to involve the inhibition of the Na+/K+-ATPase pump, a well-established target for cardiotonic and potential anticancer therapies. This technical guide provides a comprehensive overview of this compound, including its biological context, mechanism of action, and relevant experimental protocols. While specific quantitative data for this compound remains limited, this document compiles available data for extracts of V. solanacea and related compounds to provide a framework for future research and development.

Introduction

Cardiac glycosides are a class of naturally occurring steroid-like compounds renowned for their significant effects on cardiac muscle.[1] Historically used in the treatment of heart failure, their potent biological activity has led to investigations into other therapeutic areas, notably oncology.[1][2] this compound is a cardiac glycoside found in Vallaris solanacea, a plant from the Apocynaceae family.[3] Preliminary studies on extracts from this plant have indicated cytotoxic properties, suggesting that this compound and other constituent glycosides may have therapeutic potential.[4][5] This guide synthesizes the current understanding of this compound and provides detailed methodologies for its further investigation.

Mechanism of Action: The Na+/K+-ATPase Pump Inhibition

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase enzyme, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[6][7]

Signaling Pathway of Cardiac Glycoside-Induced Apoptosis

Caption: General signaling cascade initiated by cardiac glycoside binding to the Na+/K+-ATPase pump.

Inhibition of the Na+/K+-ATPase pump by a cardiac glycoside like this compound leads to an increase in the intracellular sodium concentration. This disrupts the sodium gradient, which in turn affects the function of the sodium-calcium exchanger (NCX). The NCX, in its reverse mode, begins to pump sodium out of the cell in exchange for calcium entering the cell, leading to an elevation of intracellular calcium levels.[8][9] This rise in intracellular calcium can trigger a cascade of downstream signaling events, including the mitochondrial apoptosis pathway.[10][11] The release of cytochrome c from the mitochondria activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death or apoptosis.[12][13]

Quantitative Data

Table 1: Cytotoxicity of Vallaris solanacea Extracts

| Extract Type | Assay | Test Organism/Cell Line | Result | Reference |

| Ethanolic Extract | Brine Shrimp Lethality | Artemia salina | LC50: 80 µg/ml | [4] |

| Chloroform Extract | Brine Shrimp Lethality | Artemia salina | 75.7% mortality at 200 µg/ml | [5][14] |

| Not Specified | Cell Growth Inhibition | HeLa and SW480 cells | Reported activity | [3] |

LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Extraction of Cardiac Glycosides from Vallaris solanacea

This protocol is a general method for the extraction of cardiac glycosides from plants in the Apocynaceae family.

Experimental Workflow for Cardiac Glycoside Extraction

Caption: A typical workflow for the extraction and purification of this compound.

Methodology:

-

Plant Material Preparation: Collect fresh leaves and stems of Vallaris solanacea. Air-dry the plant material in the shade and then grind it into a coarse powder.

-

Defatting: To remove lipids and other nonpolar compounds, extract the powdered plant material with petroleum ether using a Soxhlet apparatus. Discard the petroleum ether extract.

-

Extraction of Glycosides: Air-dry the defatted plant material and then extract it with ethanol or methanol using a Soxhlet apparatus or through maceration.

-

Concentration: Concentrate the ethanolic or methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) to isolate this compound.

Na+/K+-ATPase Inhibition Assay

This assay determines the inhibitory activity of a compound on the Na+/K+-ATPase enzyme.

Methodology:

-

Enzyme Preparation: Prepare a microsomal fraction rich in Na+/K+-ATPase from a suitable tissue source (e.g., pig or rat brain or kidney cortex).

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, KCl, and NaCl.

-

Assay Procedure:

-

Add the enzyme preparation to the reaction buffer.

-

Add varying concentrations of this compound (or a standard inhibitor like ouabain) to the reaction mixture.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).

-

-

Phosphate Determination: Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of the inhibitor indicates the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).[15]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

-

Cell Culture: Plate a suitable human cancer cell line (e.g., HeLa, SW480) in a 96-well plate and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of this compound and determine the IC50 value.

Future Directions

The preliminary data on Vallaris solanacea extracts are promising, but a more focused investigation on isolated this compound is crucial. Future research should prioritize:

-

Isolation and Structural Elucidation: Large-scale isolation of this compound for comprehensive structural characterization.

-

Quantitative Biological Evaluation: Determination of IC50 values for Na+/K+-ATPase inhibition and cytotoxicity against a panel of human cancer cell lines.

-

In Vivo Studies: Evaluation of the cardiotonic and anticancer efficacy of this compound in animal models.

-

Mechanism of Action Studies: Detailed investigation into the specific signaling pathways modulated by this compound, including its effects on intracellular calcium dynamics and the induction of apoptosis.

Conclusion

This compound, as a constituent of Vallaris solanacea, holds potential as a novel cardiac glycoside for therapeutic development. While current data is limited to extracts of the plant, the established mechanism of action for this class of compounds provides a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a clear path for researchers to elucidate the specific biological activities of this compound and to assess its potential as a future drug candidate. A thorough and systematic approach will be essential to unlock the full therapeutic promise of this natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. Quo vadis Cardiac Glycoside Research? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. banglajol.info [banglajol.info]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]

- 8. Calcium Signaling Dynamics in Vascular Cells and Their Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Salidroside attenuates apoptosis in ischemic cardiomyocytes: a mechanism through a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptosis is induced in cancer cells via the mitochondrial pathway by the novel xylocydine-derived compound JRS-15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Phytochemical, antioxidant, and cytotoxic evaluation of Vallaris solanacea. [wisdomlib.org]

- 15. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Ethnobotanical Uses of Vallaroside-Containing Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vallaroside, a cardenolide glycoside, is a characteristic secondary metabolite of plants belonging to the Vallaris genus of the Apocynaceae family. These plants have a history of use in traditional medicine across Asia for a variety of ailments, suggesting a rich potential for modern drug discovery. This technical guide provides an in-depth exploration of the ethnobotanical applications of this compound-containing plants, supported by available pharmacological data and detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of ethnobotany, pharmacology, and drug development.

Introduction to this compound and the Vallaris Genus

This compound is a steroid derivative, specifically a cardenolide glycoside, characterized by a five-membered lactone ring attached to a steroid nucleus. Its chemical formula is C30H46O8. Cardenolides are known for their potent biological activities, most notably their ability to inhibit the Na+/K+-ATPase enzyme, which is crucial for maintaining cellular ion gradients. This mechanism underlies both their therapeutic and toxic effects.

The primary plant sources of this compound belong to the Vallaris genus, which includes three accepted species with documented ethnobotanical relevance: Vallaris glabra, Vallaris solanacea, and Vallaris indecora. These plants are climbing shrubs or vines native to South and Southeast Asia.

Ethnobotanical Uses of Vallaris Species

The traditional medicinal applications of Vallaris species vary, reflecting the diverse bioactive compounds they contain.

-

Vallaris solanacea : The milky latex of this plant is a key component in traditional remedies for various skin conditions.[1] It is topically applied to treat ringworm, sores, cuts, and other skin infections to promote healing.[1][2] The bark is also utilized; it is described as bitter and astringent and has been chewed to address loose teeth. In Ayurvedic medicine, it is an ingredient in some formulations.

-

Vallaris indecora : This species has a more specific traditional use in China, where it is employed as a treatment for worm diseases (helminthiasis).[1]

-

Vallaris glabra : Interestingly, despite being a source of bioactive cardiac glycosides, there are no reported uses of Vallaris glabra in traditional medicine.[1] However, modern scientific investigations have revealed its potent antiproliferative properties.

The following diagram illustrates a general workflow for the investigation of ethnobotanical claims, from initial field studies to laboratory analysis.

Pharmacological Activities and Quantitative Data

Scientific studies have begun to validate the traditional uses and uncover new therapeutic potentials of Vallaris species.

Anticancer and Cytotoxic Activity

Extracts from Vallaris glabra and Vallaris solanacea have demonstrated significant cytotoxic and antiproliferative effects.

-

Vallaris glabra : Dichloromethane (DCM) extracts of the leaves and flowers of V. glabra show broad-spectrum antiproliferative activity against various human cancer cell lines.[3][4] The mechanism of action for the DCM leaf extract on MDA-MB-231 breast cancer cells involves the induction of apoptosis through the activation of caspases-8, -9, and -3.[3][4][5]

-

Vallaris solanacea : Ethanolic extracts of the leaves and stems of V. solanacea have shown cytotoxic effects in the brine shrimp lethality test.[6]

Table 1: Antiproliferative and Cytotoxic Activity of Vallaris Species Extracts

| Plant Species | Extract/Compound | Cancer Cell Line / Assay | Result (GI₅₀ / LC₅₀) | Reference |

| Vallaris glabra | DCM Leaf Extract | HT-29 (Colon) | 12.0 ± 1.2 µg/mL | [3] |

| MCF-7 (Breast) | 14.0 ± 1.8 µg/mL | [3] | ||

| MDA-MB-231 (Breast) | 11.0 ± 1.5 µg/mL | [3] | ||

| SKOV-3 (Ovarian) | 12.0 ± 1.1 µg/mL | [3] | ||

| Vallaris solanacea | Ethanolic Leaf & Stem Extract | Brine Shrimp Lethality | LC₅₀: 80 µg/mL | [6] |

Anti-inflammatory and Analgesic Activity

Vallaris solanacea extracts have shown promise in mitigating inflammation and pain.

-

Anti-inflammatory Activity : A methanol extract of V. solanacea leaves, at doses of 250 mg/kg and 500 mg/kg, significantly inhibited carrageenan-induced paw edema in rats.[7] At the 500 mg/kg dose, the extract showed a maximum inhibition of over 50% one hour after carrageenan administration.[7]

-

Analgesic Activity : The same methanol extract significantly reduced acetic acid-induced writhing in mice at doses of 250 mg/kg and 500 mg/kg.[6][7] It also showed a reduction in pain in both phases of the formalin-induced paw licking model.[7] An ethanolic extract demonstrated a 54% inhibition of writhing at a 500 mg/kg dose.[6]

Table 2: Anti-inflammatory and Analgesic Effects of Vallaris solanacea Extracts

| Activity | Assay | Extract | Dose | % Inhibition / Effect | Reference |

| Anti-inflammatory | Carrageenan-induced paw edema | Methanol | 500 mg/kg | > 50% | [7] |

| Analgesic | Acetic acid-induced writhing | Ethanolic | 500 mg/kg | 54% | [6] |

| Acetic acid-induced writhing | Methanol | 250 mg/kg | Significant | [7] | |

| Acetic acid-induced writhing | Methanol | 500 mg/kg | Significant | [7] |

Signaling Pathways

Apoptotic Pathway Induced by Vallaris glabra

The DCM leaf extract of V. glabra induces apoptosis in MDA-MB-231 breast cancer cells through a pathway that involves both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, culminating in the activation of executioner caspases.

General Mechanism of Action for this compound

As a cardenolide glycoside, the primary molecular target of this compound is the Na+/K+-ATPase pump. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an influx of calcium ions. This disruption of ion homeostasis is central to the cardiotonic and cytotoxic effects of these compounds.

Experimental Protocols

Antiproliferative Sulforhodamine B (SRB) Assay[3]

-

Cell Seeding : Seed human cancer cell lines in 96-well plates at appropriate densities (e.g., 30,000 cells/mL for MCF-7, 60,000 cells/mL for MDA-MB-231 and HT-29) and incubate for 24 hours.

-

Treatment : Dissolve plant extracts in 100% DMSO to create a stock solution (e.g., 5 mg/mL). Perform serial two-fold dilutions to achieve the desired concentration range (e.g., 3.13-50.0 µg/mL). Add 100 µL of the diluted extracts to the wells containing 100 µL of cell culture.

-

Incubation : Incubate the treated plates for a specified period (e.g., 72 hours).

-

Cell Fixation : Discard the supernatant and fix the adherent cells with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining : Wash the plates five times with tap water and air dry. Stain the cells with 0.057% (w/v) SRB solution for 30 minutes at room temperature.

-

Destaining and Solubilization : Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Solubilize the bound stain with 10 mM Tris base solution.

-

Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis : Calculate the GI₅₀ (Growth Inhibitory concentration 50) value, which is the concentration of the extract that causes a 50% reduction in cell growth.

Caspase Colorimetry Assay[3][5]

-

Cell Lysis : Treat cells with the plant extract for the desired time. Lyse the cells in a chilled lysis buffer and incubate on ice for 10 minutes.

-

Protein Quantification : Centrifuge the lysate and determine the protein concentration of the supernatant.

-

Reaction Setup : In a 96-well plate, add cell lysate, reaction buffer, and a specific p-nitroaniline (pNA)-conjugated substrate for the caspase of interest (e.g., DEVD-pNA for caspase-3, LEHD-pNA for caspase-9, IETD-pNA for caspase-8).

-

Incubation : Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Reading : Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, indicating caspase activity.

-

Data Analysis : Express the results as a fold-increase in caspase activity compared to an untreated control.

Carrageenan-Induced Paw Edema (Anti-inflammatory)[7]

-

Animal Grouping : Use adult rats, divided into control and treatment groups.

-

Treatment Administration : Administer the vehicle (control) or plant extract orally at specified doses (e.g., 250 and 500 mg/kg). A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Edema : After a set time post-treatment (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume : Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis : Calculate the percentage of inhibition of edema for each group compared to the control group.

Acetic Acid-Induced Writhing (Analgesic)[6][7]

-

Animal Grouping : Use adult mice, divided into control and treatment groups.

-

Treatment Administration : Administer the vehicle, plant extract, or a standard analgesic (e.g., aspirin) intraperitoneally or orally.

-

Induction of Writhing : After a set time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).

-

Observation : Immediately after the acetic acid injection, place the mice in an observation box and count the number of writhes for a defined period (e.g., 20 minutes).

-

Data Analysis : Calculate the percentage of inhibition of writhing for each treatment group compared to the control group.

Conclusion and Future Directions

The ethnobotanical record of the Vallaris genus, particularly V. solanacea and V. indecora, points to a long history of human interaction with these plants for medicinal purposes. Scientific investigations into V. glabra and V. solanacea have begun to provide a pharmacological basis for these traditional uses and have uncovered potent anticancer activities. The presence of this compound and other cardenolide glycosides is likely a significant contributor to these biological effects.

For drug development professionals, the compounds within these plants, including this compound, represent promising scaffolds for the development of new therapeutics, particularly in oncology and inflammatory diseases. Future research should focus on:

-

The isolation and structural elucidation of all bioactive compounds from these species.

-

In-depth mechanistic studies to understand the specific signaling pathways modulated by this compound and related compounds beyond the general inhibition of Na+/K+-ATPase.

-

Preclinical evaluation of the most promising compounds in relevant animal models of disease.

-

Standardization of traditional preparations to ensure safety and efficacy.

This guide serves as a foundational resource to stimulate and inform further research into the rich therapeutic potential of this compound-containing plants.

References

- 1. researchgate.net [researchgate.net]

- 2. biosciencejournal.net [biosciencejournal.net]